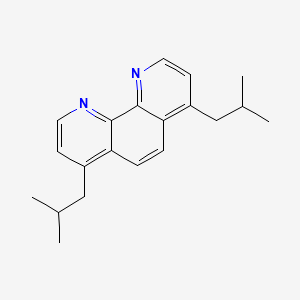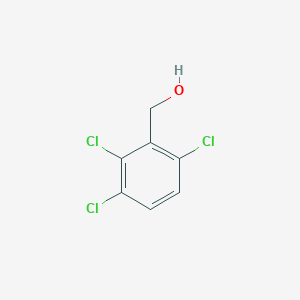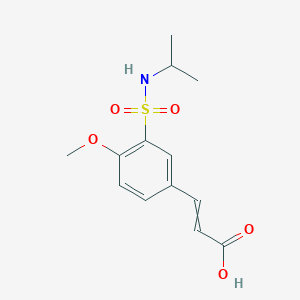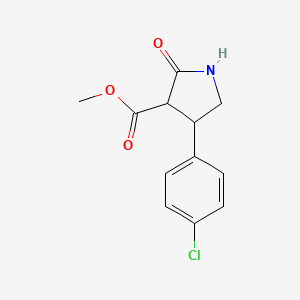
4,7-Bis(2-methylpropyl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is an organic compound that belongs to the family of phenanthrolines. Phenanthrolines are heterocyclic compounds containing three fused benzene rings with two nitrogen atoms at positions 1 and 10. This specific compound is characterized by the presence of two 2-methylpropyl groups attached to the phenanthroline core at positions 4 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. The reaction is carried out using 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(2-methylpropyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized side chains.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with new functional groups.
Applications De Recherche Scientifique
4,7-Bis(2-methylpropyl)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA or proteins, leading to various biological effects. The molecular targets and pathways involved include DNA intercalation, inhibition of enzymatic activities, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound without the 2-methylpropyl groups.
4,7-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of 2-methylpropyl groups.
4,7-Diethyl-1,10-phenanthroline: A compound with ethyl groups at positions 4 and 7.
Uniqueness
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is unique due to the presence of bulky 2-methylpropyl groups, which can influence its chemical reactivity, steric properties, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in coordination chemistry, biological studies, and material science.
Propriétés
Formule moléculaire |
C20H24N2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4,7-bis(2-methylpropyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H24N2/c1-13(2)11-15-7-9-21-19-17(15)5-6-18-16(12-14(3)4)8-10-22-20(18)19/h5-10,13-14H,11-12H2,1-4H3 |
Clé InChI |
OQSFSLKUKVPVPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)



![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)





![3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)

